molecular formula C21H19F6N3O B5494787 N-(1,1,1,3,3,3-hexafluoro-2-{[2-(1H-indol-3-yl)ethyl]amino}propan-2-yl)-4-methylbenzamide

N-(1,1,1,3,3,3-hexafluoro-2-{[2-(1H-indol-3-yl)ethyl]amino}propan-2-yl)-4-methylbenzamide

Cat. No.: B5494787
M. Wt: 443.4 g/mol
InChI Key: VCNNXNYAMBPIOT-UHFFFAOYSA-N
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Description

N-(1,1,1,3,3,3-hexafluoro-2-{[2-(1H-indol-3-yl)ethyl]amino}propan-2-yl)-4-methylbenzamide is a complex organic compound characterized by its unique structure, which includes a hexafluorinated isopropanol moiety and an indole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1,1,3,3,3-hexafluoro-2-{[2-(1H-indol-3-yl)ethyl]amino}propan-2-yl)-4-methylbenzamide typically involves multiple steps, starting with the preparation of the hexafluorinated isopropanol derivative. This is followed by the introduction of the indole group through a series of nucleophilic substitution reactions. The final step involves the formation of the benzamide linkage under specific reaction conditions, often requiring the use of catalysts and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-(1,1,1,3,3,3-hexafluoro-2-{[2-(1H-indol-3-yl)ethyl]amino}propan-2-yl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, acids, and bases are used under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-(1,1,1,3,3,3-hexafluoro-2-{[2-(1H-indol-3-yl)ethyl]amino}propan-2-yl)-4-methylbenzamide has numerous applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe and in drug discovery.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(1,1,1,3,3,3-hexafluoro-2-{[2-(1H-indol-3-yl)ethyl]amino}propan-2-yl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The hexafluorinated isopropanol moiety enhances its reactivity, while the indole group allows for interactions with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1,3,3,3-Hexafluoro-2-propanol
  • 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol
  • 2,2,2-Trifluoroethanol

Uniqueness

N-(1,1,1,3,3,3-hexafluoro-2-{[2-(1H-indol-3-yl)ethyl]amino}propan-2-yl)-4-methylbenzamide stands out due to its unique combination of a hexafluorinated isopropanol moiety and an indole group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, offering advantages over similar compounds in terms of reactivity and specificity.

Properties

IUPAC Name

N-[1,1,1,3,3,3-hexafluoro-2-[2-(1H-indol-3-yl)ethylamino]propan-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F6N3O/c1-13-6-8-14(9-7-13)18(31)30-19(20(22,23)24,21(25,26)27)29-11-10-15-12-28-17-5-3-2-4-16(15)17/h2-9,12,28-29H,10-11H2,1H3,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCNNXNYAMBPIOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C(F)(F)F)(C(F)(F)F)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F6N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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